Cas no 145430-04-2 (Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI))

Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI) structure
145430-04-2 structure
Product Name:Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI)
CAS-nummer:145430-04-2
MF:C17H22F6NO5P
MW:465.324467182159
CID:218676
PubChem ID:3073003
Update Time:2025-04-19

Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI)
    • benzyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
    • Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,ph...
    • bis(1-methylethyl) [1-{[(benzyloxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
    • Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-,phenylmethyl ester
    • DTXSID10163014
    • 145430-04-2
    • Carbamic acid, N-[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,?phenylmethyl ester
    • Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(t rifluoromethyl)ethyl)-,phenyl
    • Inchi: 1S/C17H22F6NO5P/c1-11(2)28-30(26,29-12(3)4)15(16(18,19)20,17(21,22)23)24-14(25)27-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,24,25)
    • InChI-sleutel: MWFVVNXUXMZAHU-UHFFFAOYSA-N
    • LACHT: P(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1C=CC=CC=1)(=O)(OC(C)C)OC(C)C

Berekende eigenschappen

  • Exacte massa: 465.113979
  • Monoisotopische massa: 465.113979
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 9
  • Complexiteit: 589
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 73.9
  • XLogP3: 4.5

Experimentele eigenschappen

  • Dichtheid: 1.316
  • Kookpunt: 428°Cat760mmHg
  • Vlampunt: 212.7°C
  • Brekindex: 1.444
  • PSA: 87.16000
  • LogboekP: 5.98120
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